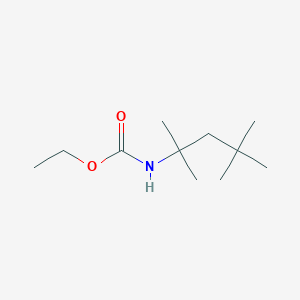![molecular formula C27H23N3O4S B11962932 3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate is a complex organic compound with a unique structure that combines elements of thiazole, triazole, and naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]phenyl acetate
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate
- (5E)-5-(4-Butoxybenzylidene)-2-(3-Methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Uniqueness
What sets 3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate apart from similar compounds is its unique combination of functional groups and structural elements. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C27H23N3O4S |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
[3-[(5E)-5-[(4-butoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C27H23N3O4S/c1-3-4-13-33-21-11-9-18(10-12-21)14-24-26(32)30-27(35-24)28-25(29-30)22-15-19-7-5-6-8-20(19)16-23(22)34-17(2)31/h5-12,14-16H,3-4,13H2,1-2H3/b24-14+ |
Clé InChI |
LOHKFEOAAMQWQR-ZVHZXABRSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


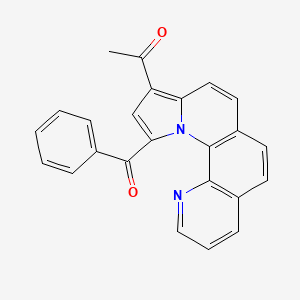
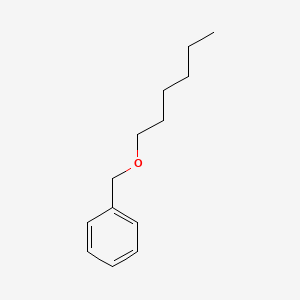
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B11962864.png)

![(4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11962875.png)
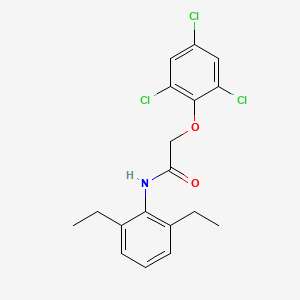
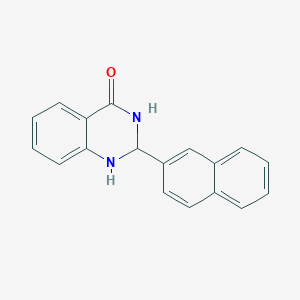
![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)
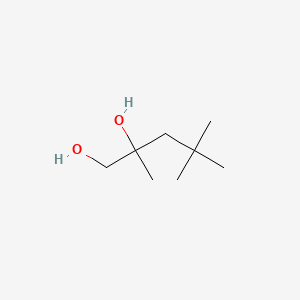

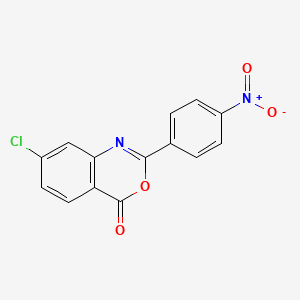
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)
